N-Methyl-1-pentanamine Hydrochloride
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Overview
Description
N-Methyl-1-pentanamine Hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a secondary amine, which means it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-pentanamine Hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-pentanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3I+C5H11NH2→C5H11N(CH3)+HI
The resulting N-Methyl-1-pentanamine is then treated with hydrochloric acid to form this compound:
C5H11N(CH3)+HCl→C5H11N(CH3)⋅HCl
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-pentanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-Methyl-1-pentanamine N-oxide.
Reduction: 1-pentanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Methyl-1-pentanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-pentanamine Hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-propanamine
- N-Methyl-1-butanamine
- N-Methyl-1-hexanamine
Comparison
N-Methyl-1-pentanamine Hydrochloride is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it has different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-methylpentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-4-5-6-7-2;/h7H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSLUNDGJLVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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